molecular formula C14H17NO3 B3015782 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid CAS No. 306935-77-3

4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid

Cat. No.: B3015782
CAS No.: 306935-77-3
M. Wt: 247.29 g/mol
InChI Key: HPUZNWHASPOJPF-UHFFFAOYSA-N
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Description

4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C14H17NO3 It is characterized by the presence of a diethylanilino group attached to a butenoic acid backbone

Properties

CAS No.

306935-77-3

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-(2,6-diethylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

HPUZNWHASPOJPF-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2,6-diethylaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene, with the mixture being heated to reflux. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of diethylanilino and butenoic acid moieties, which confer distinct chemical and biological properties.

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